![molecular formula C9H10N4 B11914963 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)
7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine est un composé hétérocyclique qui présente un système cyclique fusionné combinant des cycles pyrazole et pyrimidine. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles, notamment les propriétés antitumorales et inhibitrices enzymatiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine implique généralement la réaction de cyclocondensation de composés 1,3-biselectrophiliques avec des NH-3-aminopyrazoles en tant que systèmes 1,3-bisnucléophiles . Cette réaction permet des modifications structurales polyvalentes à diverses positions sur l'échafaudage de la pyrazolo[1,5-a]pyrimidine.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, l'approche générale implique des réactions de cyclocondensation à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. L'utilisation de la synthèse assistée par micro-ondes a été rapportée pour améliorer l'efficacité et le rendement de la réaction .
Analyse Des Réactions Chimiques
Types de réactions
La 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine subit diverses réactions chimiques, notamment :
Substitution électrophile : Courante au niveau des atomes d'azote du cycle pyrazole.
Substitution nucléophile : Aux positions sensibles à l'attaque nucléophile.
Oxydation et réduction : Selon les groupes fonctionnels présents sur le composé.
Réactifs et conditions courants
Substitution électrophile : Réactifs tels que les halogènes et les composés nitro en conditions acides.
Substitution nucléophile : Réactifs tels que les amines et les thiols en conditions basiques.
Oxydation : À l'aide d'agents oxydants tels que le permanganate de potassium.
Réduction : À l'aide d'agents réducteurs tels que le borohydrure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent diverses pyrazolo[1,5-a]pyrimidines substituées, qui peuvent présenter des activités biologiques différentes en fonction des substituants introduits .
4. Applications de la recherche scientifique
La this compound présente plusieurs applications de recherche scientifique :
Chimie médicinale : Utilisé comme échafaudage pour la conception d'agents antitumoraux et d'inhibiteurs enzymatiques.
Science des matériaux : En raison de ses propriétés photophysiques, il est utilisé dans le développement de diodes électroluminescentes organiques (OLED) et de semi-conducteurs.
Recherche biologique : Étudié pour son potentiel en tant qu'agent anxiolytique et hypnotique.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La structure du composé lui permet d'inhiber l'activité enzymatique en se liant au site actif, bloquant ainsi l'accès du substrat . Cette inhibition peut entraîner divers effets biologiques, notamment l'activité antitumorale et l'inhibition enzymatique .
Applications De Recherche Scientifique
7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing antitumor agents and enzyme inhibitors.
Material Science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and semiconductors.
Biological Research: Investigated for its potential as an anxiolytic and hypnotic agent.
Mécanisme D'action
The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit enzymatic activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including antitumor activity and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine : Connu pour son activité inhibitrice puissante contre la caséine kinase 2α (CSNK2A).
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine : Présente une excellente stabilité thermique et est utilisée dans le développement d'explosifs résistants à la chaleur.
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
7-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C9H10N4/c10-7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2,10H2 |
Clé InChI |
ZUQWXDGNXJFFNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=NC3=C(C=NN23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




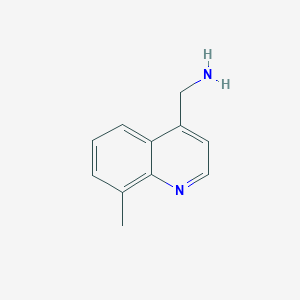
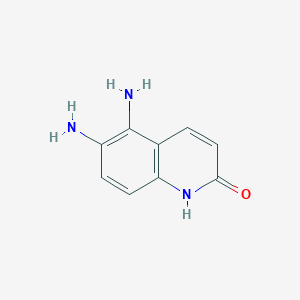
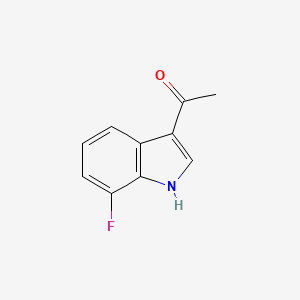
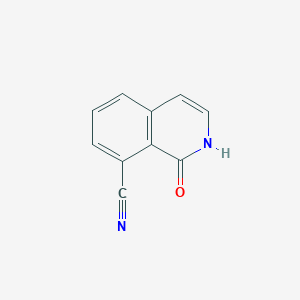

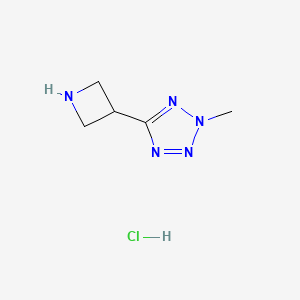
![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)

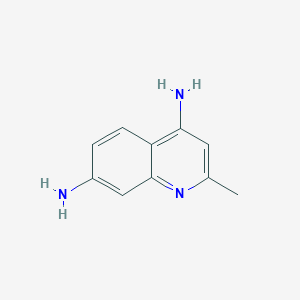

![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![4H-Cyclopenta[b]quinoline](/img/structure/B11914971.png)
